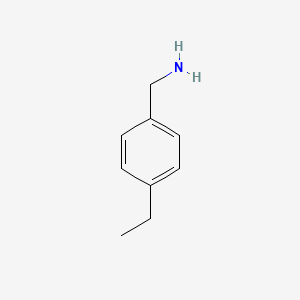

4-Ethylbenzylamine

Description

4-Ethylbenzylamine (C₉H₁₃N) is a benzylamine derivative featuring an ethyl group (-CH₂CH₃) at the para position of the benzene ring. Its structure combines the aromatic benzylamine core with a short alkyl chain, conferring distinct physicochemical properties. The ethyl substituent enhances lipophilicity compared to unsubstituted benzylamine, improving membrane permeability in biological systems . This compound is frequently utilized as a precursor in synthesizing complex organic molecules, such as thiadiazole-containing derivatives for medicinal chemistry , and piperazine-based ligands for receptor studies .

Properties

IUPAC Name |

(4-ethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAGEFUEKIORSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397633 | |

| Record name | 4-ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7441-43-2 | |

| Record name | 4-ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzylamine can be synthesized through several methods, including reductive amination and the reaction of benzyl chloride with ammonia. One common method involves the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen over a palladium catalyst .

Industrial Production Methods: In industrial settings, 4-Ethylbenzylamine is often produced by the reaction of 4-ethylbenzyl chloride with ammonia. This method involves the nucleophilic substitution of the chloride group by the amine group, resulting in the formation of 4-Ethylbenzylamine .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

Reduction: It can be reduced to form 4-ethylbenzyl alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as acyl chlorides or aldehydes in the presence of a base or acid catalyst.

Major Products:

Oxidation: 4-Ethylbenzaldehyde, 4-Ethylbenzoic acid.

Reduction: 4-Ethylbenzyl alcohol.

Substitution: Various amides, imines, and other derivatives.

Scientific Research Applications

4-Ethylbenzylamine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethylbenzylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of 4-Ethylbenzylamine and the impact of substituent variations:

| Compound Name | Substituent(s) | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 4-Ethylbenzylamine | -C₂H₅ at para position | C₉H₁₃N | Reference compound with ethyl group |

| Benzylamine | No substituent | C₇H₉N | Lacks alkyl/aryl substituents; simpler structure |

| 4-N-Hexylbenzylamine | -C₆H₁₃ at para position | C₁₃H₂₁N | Longer alkyl chain increases lipophilicity |

| N-Methyl-4-(dimethylamino)benzylamine | -N(CH₃)₂ and -CH₃ groups | C₁₀H₁₆N₂ | Additional methyl and dimethylamino groups alter electronic properties |

| 3-(4-Chlorophenoxy)benzylamine | -Cl and phenoxy (-O-C₆H₄Cl) | C₁₃H₁₂ClNO | Chlorophenoxy group introduces electronegativity and steric bulk |

| Benzyl-[1-(4-methoxyphenyl)ethyl]amine | -OCH₃ and branched ethyl | C₁₆H₁₉NO | Methoxy group enhances electron density; branched chain affects conformation |

Key Observations :

- Alkyl Chain Length : Increasing chain length (e.g., hexyl vs. ethyl) elevates lipophilicity (logP) but reduces aqueous solubility. For instance, 4-N-Hexylbenzylamine is more membrane-permeable but less soluble than 4-Ethylbenzylamine .

- Electronic Effects: Substituents like -N(CH₃)₂ (dimethylamino) or -OCH₃ (methoxy) donate electrons via resonance, altering reactivity in nucleophilic reactions. In contrast, -Cl (chloro) withdraws electrons, slowing electrophilic substitution .

- Steric Hindrance: Bulky groups (e.g., phenoxy in 3-(4-Chlorophenoxy)benzylamine) hinder access to active sites in enzyme interactions compared to 4-Ethylbenzylamine .

Physicochemical Properties

| Property | 4-Ethylbenzylamine | Benzylamine | 4-N-Hexylbenzylamine | 3-(4-Chlorophenoxy)benzylamine |

|---|---|---|---|---|

| Molecular Weight | 135.21 g/mol | 107.15 g/mol | 191.32 g/mol | 233.70 g/mol |

| Boiling Point | ~245°C | ~185°C | ~315°C | ~290°C (decomposes) |

| Solubility in Water | Low | Moderate | Very low | Low |

| logP | 1.8 | 1.2 | 3.5 | 2.9 |

Notes:

Biological Activity

4-Ethylbenzylamine (C₉H₁₃N) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

4-Ethylbenzylamine is a substituted benzylamine characterized by the presence of an ethyl group on the benzyl moiety. Its structural formula can be represented as follows:

The synthesis of 4-ethylbenzylamine typically involves the alkylation of benzylamine with ethyl halides under basic conditions. Various synthetic routes have been explored, including:

- Alkylation of Benzylamine : Using ethyl bromide or iodide in the presence of a base such as sodium hydride or potassium carbonate.

- Reductive Amination : Reaction of 4-ethylbenzaldehyde with ammonia or primary amines in the presence of reducing agents.

Antibacterial Properties

Research indicates that 4-ethylbenzylamine exhibits significant antibacterial properties. Studies have shown its effectiveness against various strains, including multi-drug resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Study | Bacterial Strain | Inhibition Zone (mm) | Notes |

|---|---|---|---|

| Study A | E. coli | 15 | Effective at 100 µg/mL |

| Study B | S. aureus | 18 | Exhibits synergy with other antibiotics |

Antitumor Activity

In vitro studies have demonstrated that 4-ethylbenzylamine and its derivatives possess antiproliferative effects against various cancer cell lines. The compound has shown selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapies.

| Cell Line | IC50 (µM) | Selectivity Index | Notes |

|---|---|---|---|

| MCF-7 (Breast) | 12 | 5 | Moderate activity observed |

| HeLa (Cervical) | 20 | 3 | Higher selectivity for MCF-7 |

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of 4-ethylbenzylamine, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress.

Case Studies

-

Case Study on Antibacterial Activity :

A study published in Journal of Antimicrobial Chemotherapy demonstrated that 4-ethylbenzylamine effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibacterial agents. -

Antitumor Activity Investigation :

In a study published in Cancer Letters, researchers evaluated the antiproliferative effects of 4-ethylbenzylamine on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its use in targeted cancer therapies. -

Neuroprotective Mechanisms :

A recent investigation assessed the neuroprotective properties of 4-ethylbenzylamine in a mouse model of Alzheimer's disease. The findings suggested that treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.